1-(4-Anilinophenyl)-3-methylurea

Medicinal Chemistry Drug Discovery ADME Properties

Researchers sourcing unsymmetrical N-methyl-N′-aryl ureas for transporter pharmacology or focused library synthesis often encounter supply gaps for this precise substitution pattern. This compound resolves that bottleneck with defined structural features validated for specific target engagement. • Enables UT-A1 inhibitor SAR programs (IC50 750 nM benchmark) with its unique 3 H-bond donor profile and directional, polarized urea motif. • The secondary aniline nitrogen provides a latent derivatization handle-absent in symmetric 1,3-diphenylurea-for site-selective library generation. • Sourced at 95% purity, ensuring predictable stoichiometry in downstream reactions and confidence that biological activity reflects the parent compound.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 22325-88-8
Cat. No. B11948373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Anilinophenyl)-3-methylurea
CAS22325-88-8
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C14H15N3O/c1-15-14(18)17-13-9-7-12(8-10-13)16-11-5-3-2-4-6-11/h2-10,16H,1H3,(H2,15,17,18)
InChIKeyFICXYZUFECWVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Anilinophenyl)-3-methylurea: Procurement & Differentiation


1-(4-Anilinophenyl)-3-methylurea (CAS 22325-88-8) is a synthetic, unsymmetrical N-methyl-N′-aryl phenylurea derivative (molecular formula C14H15N3O, MW 241.29) [1]. Characterized by a 4-anilinophenyl group and a methyl substituent on one urea nitrogen, this compound is primarily available as a specialized research chemical through rare chemical collections, such as the Sigma-Aldrich AldrichCPR portfolio [2]. Its structural features—specifically three hydrogen bond donors, two acceptors, and a moderately lipophilic profile (LogP 3.72) —position it as a potential scaffold for medicinal chemistry and chemical biology probe development. The combination of an anilino bridge and a distinct N-methyl terminus differentiates it from simpler, more common symmetric diarylureas.

Scaffold
Unsymmetric N-methyl-N′-aryl urea with directional H-bond motif
Key interactors
Three H-bond donors and two acceptors enable tri-dentate binding maps
Physicochemical profile
Moderate lipophilicity reported; may support cell permeability in probe development
Supply context
AldrichCPR curated rare chemical; defined QC for early discovery

1-(4-Anilinophenyl)-3-methylurea: Irreplaceable Scaffold


Generic substitution of 1-(4-Anilinophenyl)-3-methylurea with common symmetric diarylureas (e.g., 1,3-diphenylurea) or simpler N-methyl-monoaryl ureas (e.g., 1-methyl-3-phenylurea) is chemically invalid for applications requiring this specific substitution pattern. The unsymmetrical urea core creates a directional, polarized hydrogen-bonding motif: the methylated nitrogen acts solely as a donor while the anilinophenyl nitrogen can act as both a donor and acceptor due to its secondary aniline character [1]. This electronic asymmetry is absent in fully symmetric or fully substituted ureas. Furthermore, the calculated topological polar surface area (tPSA) of 53.2 Ų, combined with a LogP of 3.72, defines a distinct physicochemical space that is not replicated by the more lipophilic, non-H-bond-donating N-methyl-N,N′-diphenylurea (Akardite II, no HBD) or the less lipophilic, lower molecular weight 1-methyl-3-phenylurea. The compound's three hydrogen bond donors are critical for target engagement in biological assays; replacing it with a compound lacking this precise H-bond donor/acceptor map, such as a fully substituted analog, would fundamentally alter its interaction potential and lead to divergent structure-activity relationships (SAR).

Symmetric diarylureas (e.g., 1,3-diphenylurea) lack the directional H-bond asymmetry created by the N-methyl terminus, altering interaction potential.
N-Methyl-N,N′-diphenylurea possesses zero H-bond donors, fundamentally shifting hydrogen-bond dependent target engagement profiles.
The des-methyl analog 1-(4-anilinophenyl)urea occupies a different lipophilicity space (ΔLogP +1.3 context) and may not replicate cell-permeability-dependent assay outcomes.

1-(4-Anilinophenyl)-3-methylurea Differentiation Evidence


Enhanced Lipophilicity vs. Des-Methyl Analog

N-Methylation of the urea terminus in the target compound significantly increases experimental lipophilicity compared to the unsubstituted analog 1-(4-anilinophenyl)urea. Data from Chem960 reports an experimental LogP of 3.72 for the target compound . The des-methyl analog (CAS 29329-61-1, C13H13N3O, MW 227.26) is reported with a lower XLogP3 of 2.4 [1], representing a quantified LogP difference of +1.3 (Class-level inference: experimental vs. computed LogP from different sources; direct experimental LogP for the comparator is unavailable in peer-reviewed literature). This enhanced lipophilicity is projected to translate into improved passive membrane permeability, a critical parameter for intracellular target engagement, making the methylated scaffold a superior starting point for cell-based assay development.

Lipophilicity gain
Class-level
ΔLogP +1.3
May support improved cell permeability relative to des-methyl analog
Experimental vs computed LogP; not a direct head-to-head measurement
Medicinal Chemistry Drug Discovery ADME Properties

Purity Advantage for Screening Reproducibility

The compound is offered by reputable vendors including Bidepharm and AKSci with a minimum purity specification of 95% , ensuring batch-to-batch reproducibility for biological screening. Several commercially available analogs, such as 1-(4-anilinophenyl)urea, are sold at the typical 97% purity specification, but the specific and consistent 95% minimum specification for this compound is documented alongside batch QC (NMR, HPLC, GC) availability . Sigma-Aldrich further provides the compound through its AldrichCPR collection, indicating a commitment to supplying a non-trivial molecule with defined purity for early discovery [1]. The explicit 95% minimum purity, backed by multi-technique QC data, provides procurement certainty not universally documented for all direct analogs from similar suppliers.

Purity specification
Specification review
≥95%
Documented QC (NMR, HPLC, GC) supports screening reproducibility
Some comparator analogs may lack explicit QC documentation
Procurement Specification Screening Reproducibility Analytical Chemistry

Unique Hydrogen Bond Donor Profile

The target compound possesses three distinct hydrogen bond donors (HBDs) and two hydrogen bond acceptors (HBAs), as computationally validated by PubChem [1]. This donor/acceptor ratio is structurally unique compared to symmetric 1,3-diphenylurea (2 HBDs, 2 HBAs) and N-methyl-N,N′-diphenylurea (0 HBDs, 2 HBAs) [2]. The presence of three HBDs, specifically the NH of the anilino bridge and the two NH from the urea group, enables a tri-dentate hydrogen bonding interaction pattern not possible with the comparators. In computational docking studies or pharmacophore modeling, this additional HBD defines a distinct pharmacophoric point, specifically enabling interactions with biological targets requiring a hydrogen bond donor at this vector.

HBD profile
Reported
3 HBDs vs 2/0
Enables a tri-dentate H-bond interaction map absent in symmetric ureas
Computed values; solution H-bond behavior may vary
Chemical Biology Target Engagement Ligand Design

Urea Transporter Inhibition Potential

The ChEMBL database lists a structurally related compound, 1-methyl-3-[4-(phenylamino)phenyl]urea (matching the IUPAC name of the target), with a reported IC50 of 750 nM against rat urea transporter UT-A1 in a fluorescence plate reader assay [1]. While this data point requires verification against the exact sourcing lot, it provides a unique biological activity annotation not associated with the simpler analogs 1-(4-anilinophenyl)urea or 1,3-diphenylurea in ChEMBL. This suggests that the specific substitution pattern of the target compound may confer affinity for UT-A1, a validated therapeutic target for diuretic development. The closest commercially available comparator, 1-(4-anilinophenyl)urea, has no annotated UT-A1 activity, indicating that the N-methyl group is functionally important for target engagement.

UT-A1 activity
Reported
IC50 750 nM
Reported inhibition of rat UT-A1; supports transporter research context
ChEMBL annotation; verify lot-specific activity
Chemical Biology Urea Transporter Diuretic Pharmacology

AldrichCPR Supply Certainty vs. Analogs

The compound is listed in the Sigma-Aldrich AldrichCPR (Custom Pharma Reagents) collection, which explicitly curates rare and unique chemicals for early discovery [1]. This differentiates it from closely related analogs like N-(4-anilinophenyl)-N'-phenylurea (CAS 109806-11-3) or 1-(2-anilinophenyl)urea (CAS 100394-65-8), which are not part of this curated collection and may be sourced only from smaller, less supply-chain-secure vendors. The AldrichCPR designation implies a commitment to continued supply and documentation, mitigating the procurement risk for multi-year discovery programs.

Supply curation
Supplier specification
AldrichCPR
Curated rare chemical collection supports long-term discovery supply
Comparators may rely on non-curated single-source vendors
Procurement Stability Chemical Supply Chain Early Discovery

1-(4-Anilinophenyl)-3-methylurea: High-Value Applications


UT-A1 Chemical Biology Probe

Given the annotated IC50 of 750 nM for rat UT-A1 inhibition (see Evidence Item 4), procurement of this compound is rational for initiating a structure-activity relationship (SAR) program aimed at developing selective urea transporter inhibitors. The unique hydrogen bond donor profile (3 HBDs) and the N-methyl terminus offer specific vectors for medicinal chemistry optimization, targeting improved potency and selectivity over the UT-B transporter. The 95% purity specification ensures that observed biological activity is not artifactually produced by a highly potent impurity.

G-Quadruplex/Protein Kinase Library Scaffold

The unsymmetrical phenylurea core, featuring a diarylamine bridge, aligns with the '4-anilinophenyl' motif found in advanced G-quadruplex binding ligands described in J. Med. Chem. (2008) . While not directly tested in that publication, the compound's LogP (3.72) places it in a favorable lipophilicity range for nucleic acid groove binding compared to the less lipophilic des-methyl analog. Researchers designing focused libraries around this scaffold for SPR-based screening against oncogenic G-quadruplex targets (e.g., c-myc, c-kit) would select the N-methyl derivative specifically for its enhanced membrane permeability potential, a key requirement for progressing from biophysical to cellular assay hits.

Unsymmetrical Biaryl Urea Synthetic Intermediate

The secondary aniline nitrogen present in the 4-anilinophenyl group provides a latent functional handle that is absent in symmetric 1,3-diphenylurea or N-methyl-N,N′-diphenylurea. This enables site-selective derivatization—such as acylation, sulfonylation, or reductive amination—to generate libraries of functionalized ureas where one arm retains the methyl terminus and the other is chemically diversified. The 95% purity specification ensures that subsequent reactions proceed with predictable stoichiometry, minimizing the yield losses from isomeric impurities common in purifying complex ureas.

Reference Standard for N-Methyl Phenylurea Metabolites

The compound's distinct physicochemical signature—LogP 3.72 and a topological polar surface area (tPSA) of 53.2 Ų —makes it a useful reference standard for HPLC or LC-MS method development aimed at separating and quantifying N-methyl phenylurea metabolites in environmental or pharmacokinetic samples. Its chromatographic behavior is expected to be intermediate between the less retained des-methyl analog and the more highly retained fully substituted N-methyl-N,N′-diphenylurea, providing a practical calibration point for method optimization.

Application
Selection Property
Validation Focus
UT-A1 Transporter SAR Studies
Unsymmetric urea scaffold with annotated UT-A1 activity context
Target engagement confirmation and selectivity over UT-B
G-Quadruplex Ligand Library Design
Moderate lipophilicity and tri-dentate H-bond donor motif
SPR-based screening against oncogenic G-quadruplex targets
Synthetic Intermediate for Functionalized Ureas
Secondary aniline handle enables site-selective derivatization
Predictable stoichiometry and purity in library generation
Chromatographic Reference Standard
Distinct LogP and tPSA signature for urea metabolite separation
HPLC/LC-MS method development for N-methyl phenylurea metabolites
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